3-Ethoxy-1-(4-methylpiperazin-1-yl)propan-1-one
Overview
Description
1-(3-Ethoxypropanoyl)-4-methylpiperazine is an organic compound that belongs to the class of piperazines Piperazines are heterocyclic amines that are widely used in medicinal chemistry due to their diverse biological activities
Preparation Methods
The synthesis of 3-Ethoxy-1-(4-methylpiperazin-1-yl)propan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-ethoxypropanoic acid and 4-methylpiperazine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a dehydrating agent like thionyl chloride to convert the carboxylic acid to an acyl chloride.
Acylation Reaction: The acyl chloride is then reacted with 4-methylpiperazine in the presence of a base such as triethylamine to form the desired product.
Purification: The crude product is purified using techniques like recrystallization or column chromatography to obtain pure this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-(3-Ethoxypropanoyl)-4-methylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles like halides or alkoxides replace hydrogen atoms.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the cleavage of the ethoxypropanoyl group and formation of corresponding acids or alcohols.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures.
Scientific Research Applications
1-(3-Ethoxypropanoyl)-4-methylpiperazine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-Ethoxy-1-(4-methylpiperazin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity and leading to desired biological effects. For example, it may inhibit the activity of certain enzymes involved in disease progression or activate receptors that promote therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
1-(3-Ethoxypropanoyl)-4-methylpiperazine can be compared with other similar compounds, such as:
1-(3-Ethoxypropanoyl)piperazine: Lacks the methyl group on the piperazine ring, which may affect its biological activity and chemical properties.
4-Methylpiperazine: Lacks the ethoxypropanoyl group, making it less versatile in terms of chemical reactivity and applications.
3-Ethoxypropanoic Acid: Lacks the piperazine ring, limiting its use in medicinal chemistry and other applications.
The uniqueness of 3-Ethoxy-1-(4-methylpiperazin-1-yl)propan-1-one lies in its combination of the ethoxypropanoyl group and the methylpiperazine ring, providing a balance of chemical reactivity and biological activity that is not found in other similar compounds.
Properties
IUPAC Name |
3-ethoxy-1-(4-methylpiperazin-1-yl)propan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-3-14-9-4-10(13)12-7-5-11(2)6-8-12/h3-9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCDZPHJVIBWKSA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCC(=O)N1CCN(CC1)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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